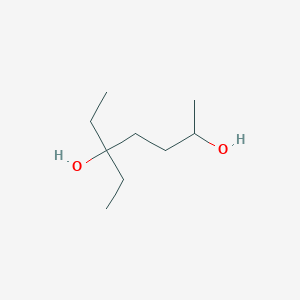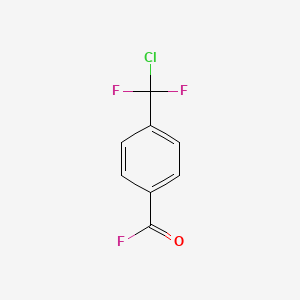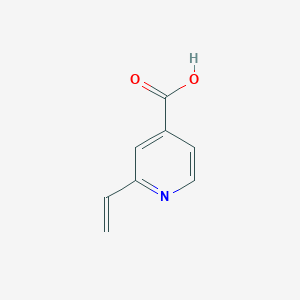
4-(1,1,2,2-Tetrafluoroethylthio)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2,2-Tetrafluoroethylthio)biphenyl (4-TFTB) is an organic compound that has been used in a number of scientific research applications. It is a small molecule with two phenyl rings connected by an ethylthio group. It is a fluorinated compound, which means it contains fluorine atoms in its structure. 4-TFTB has several properties that make it an attractive molecule for research, including its low toxicity, high solubility, and low volatility. It has been used in a variety of research applications, including organic synthesis, drug development, and biochemistry.
科学的研究の応用
4-(1,1,2,2-Tetrafluoroethylthio)biphenyl has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a number of compounds, including drugs and other small molecules. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of pyridines and quinolines. This compound has been used in the development of new catalysts for organic reactions, as well as for the study of the mechanism of organic reactions. In addition, this compound has been used in the study of the structure and reactivity of organic compounds.
作用機序
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl is not well understood. It is believed to interact with organic molecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with proteins and other biological molecules through electrostatic interactions. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to be a low-toxicity compound, but its effects on the human body have not been extensively studied. In laboratory studies, this compound has been found to be non-mutagenic and non-carcinogenic. It has also been found to be non-toxic to aquatic organisms.
実験室実験の利点と制限
The advantages of using 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl in laboratory experiments include its low toxicity, high solubility, and low volatility. It is also relatively inexpensive and can be synthesized in a relatively straightforward manner. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.
将来の方向性
There are a number of potential future directions for research involving 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and organic synthesis. In addition, further research could be done on the synthesis of this compound and its potential use in the development of new catalysts for organic reactions. Finally, further research could be done on the potential use of this compound in the study of the structure and reactivity of organic compounds.
合成法
The synthesis of 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl involves the reaction of 1,1,2,2-tetrafluoroethylthiol with biphenyl. This reaction is typically carried out in an organic solvent, such as toluene or THF, and requires a catalyst, such as palladium or nickel. The reaction is typically carried out at a temperature of 80-100°C for several hours. The reaction is typically carried out in a sealed vessel to prevent the loss of volatile fluorinated compounds. The reaction yields this compound as a white solid that can be purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-phenyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4S/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGPTYBSLSKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














